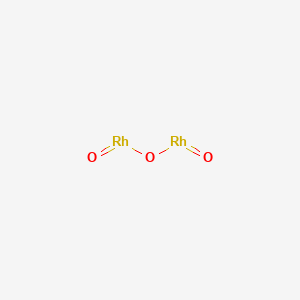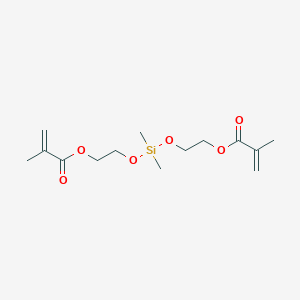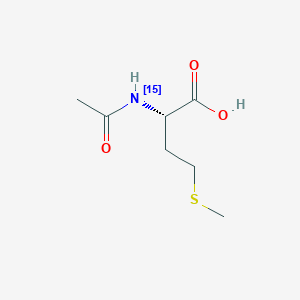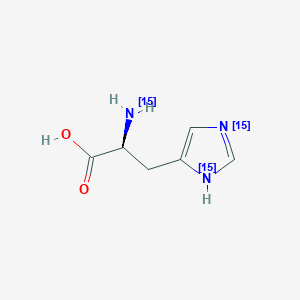
Benzene, (1,2-dibromoethyl-2-13C)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (1,2-dibromoethyl-2-13C)-: is a labeled organic compound where the carbon-13 isotope is incorporated at the 2-position of the dibromoethyl group. This compound is a derivative of benzene, characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to the benzene ring. The incorporation of the carbon-13 isotope makes it valuable for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dibromoethyl-2-13C)- typically involves the bromination of styrene or ethylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethyl group. The use of carbon-13 labeled precursors is essential to incorporate the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, (1,2-dibromoethyl-2-13C)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethylbenzene derivatives by removing the bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of ethylbenzene derivatives with different substituents.
Reduction: Ethylbenzene.
Oxidation: Benzaldehyde or benzoic acid derivatives.
科学的研究の応用
Chemistry:
NMR Spectroscopy: The carbon-13 isotope makes this compound highly valuable for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Isotope Labeling: Used in various chemical reactions to trace reaction pathways and mechanisms.
Biology:
Metabolic Studies: The labeled compound can be used to study metabolic pathways in biological systems.
Medicine:
Drug Development: Utilized in the synthesis of labeled pharmaceuticals for tracing drug metabolism and distribution.
Industry:
Material Science: Employed in the development of advanced materials with specific isotopic compositions.
作用機序
The mechanism of action of Benzene, (1,2-dibromoethyl-2-13C)- involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, leading to the formation of ethylbenzene. The carbon-13 isotope does not significantly alter the chemical reactivity but provides a valuable tool for tracing and studying these reactions.
類似化合物との比較
- Benzene, (1,2-dibromoethyl)-
- 1,2-Dibromo-1-phenylethane
- Styrene dibromide
Uniqueness: The primary uniqueness of Benzene, (1,2-dibromoethyl-2-13C)- lies in the incorporation of the carbon-13 isotope. This isotopic labeling makes it particularly valuable for NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled compounds. The presence of the isotope allows for detailed studies of molecular structures, reaction mechanisms, and metabolic pathways.
特性
CAS番号 |
286013-08-9 |
|---|---|
分子式 |
C8H8Br2 |
分子量 |
264.95 g/mol |
IUPAC名 |
1,2-dibromo(213C)ethylbenzene |
InChI |
InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 |
InChIキー |
SHKKTLSDGJRCTR-PTQBSOBMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C([13CH2]Br)Br |
正規SMILES |
C1=CC=C(C=C1)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
